2-Amino-3-(oxazol-2-yl)propanoic acid
Description
2-Amino-3-(oxazol-2-yl)propanoic acid is a compound that features an oxazole ring attached to an amino acid backbone The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Properties
CAS No. |
731851-35-7 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-amino-3-(1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) |
InChI Key |
OEOQATMYGZKBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(oxazol-2-yl)propanoic acid typically involves the formation of the oxazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from an α-amino acid and a suitable aldehyde or ketone, the oxazole ring can be formed through a cyclodehydration reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the amino group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-Amino-3-(oxazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies of enzyme interactions and protein modifications due to its amino acid structure.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The amino acid backbone allows for incorporation into peptides and proteins, potentially modifying their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(thiazol-2-yl)propanoic acid: Similar structure but with a sulfur atom in the ring.
2-Amino-3-(imidazol-2-yl)propanoic acid: Contains an imidazole ring instead of an oxazole ring.
2-Amino-3-(pyridyl)propanoic acid: Features a pyridine ring.
Uniqueness
2-Amino-3-(oxazol-2-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.
Biological Activity
2-Amino-3-(oxazol-2-yl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. This configuration contributes to its diverse chemical properties and potential biological functions. The basic structure can be represented as follows:
Biological Activity Overview
Research indicates that 2-Amino-3-(oxazol-2-yl)propanoic acid exhibits various biological activities, primarily in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, although the mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective capabilities, which may have implications in treating neurodegenerative diseases.
Antimicrobial Activity
Several studies have assessed the antimicrobial efficacy of 2-Amino-3-(oxazol-2-yl)propanoic acid and its derivatives. For instance:
- In one study, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings indicate a broad spectrum of activity against both bacterial and fungal pathogens.
Anticancer Activity
The anticancer effects of 2-Amino-3-(oxazol-2-yl)propanoic acid have been explored in several studies focusing on its ability to inhibit tumor growth:
- A study highlighted that compounds with similar structures inhibited the proliferation of medulloblastoma cells by disrupting amino acid transport mechanisms . This suggests that targeting specific transporters could be a viable strategy for developing new cancer therapies.
The exact mechanisms through which 2-Amino-3-(oxazol-2-yl)propanoic acid exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Nutrient Uptake Modulation : Inhibiting amino acid transporters like LAT1 has been linked to reduced cancer cell proliferation .
Case Studies and Research Findings
Several case studies have provided insights into the effectiveness of this compound in various biological applications:
- Antibacterial Efficacy : A recent investigation reported that derivatives of oxazole exhibited strong antibacterial activity against E. coli, with MIC values as low as 0.0048 mg/mL .
- Neuroprotective Studies : Research into structurally similar compounds has shown neuroprotective effects, suggesting that modifications to the oxazole ring could enhance these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
